ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate is a complex organic compound with the molecular formula C13H11N3O3S It is a derivative of benzothiazole and pyrazole, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate typically involves the condensation of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization and subsequent reactions to introduce the pyrazole ring. The reaction conditions often include the use of catalysts such as iodine or samarium triflate, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or DMSO .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzothiazole or pyrazole rings.
Scientific Research Applications
Ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(benzo[d]thiazol-2-yl)acetate: Similar structure but lacks the pyrazole ring.
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Contains a benzothiazole ring but different functional groups.
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Similar structure but with an imidazole ring instead of pyrazole .
Uniqueness
Ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate is unique due to the presence of both benzothiazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C14H13N3O3S |
---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
ethyl 2-[2-(1,3-benzothiazol-2-yl)-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C14H13N3O3S/c1-2-20-13(19)8-9-7-12(18)17(16-9)14-15-10-5-3-4-6-11(10)21-14/h3-7,16H,2,8H2,1H3 |
InChI Key |
IUZPZQBUWCLOSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.